molecular formula C21H17N B11839521 1,4-Diphenyl-3,4-dihydroisoquinoline CAS No. 77988-87-5

1,4-Diphenyl-3,4-dihydroisoquinoline

Cat. No.: B11839521
CAS No.: 77988-87-5
M. Wt: 283.4 g/mol
InChI Key: QKUOCVCFZXYNCT-UHFFFAOYSA-N
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Description

1,4-Diphenyl-3,4-dihydroisoquinoline (CAS 77988-87-5) is a dihydroisoquinoline derivative of significant interest in medicinal chemistry and organic synthesis. The compound serves as a valuable synthetic intermediate and key structural motif for the development of biologically active molecules. The 3,4-dihydroisoquinoline scaffold is recognized for its wide range of pharmacological properties and is frequently explored in the design of new therapeutic agents . Structurally related dihydroisoquinoline compounds have been extensively studied as potential antitumor agents. For instance, 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating cytotoxic activities against cancer cell lines such as human CEM leukemia cells . These compounds often function by interacting with the colchicine binding site on tubulin, a mechanism similar to that of known anticancer agents . The synthetic versatility of this compound is highlighted by its accessibility through classic methods such as the Bischler-Napieralski cyclization . This chemical is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols while handling this material.

Properties

CAS No.

77988-87-5

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

1,4-diphenyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C21H17N/c1-3-9-16(10-4-1)20-15-22-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-14,20H,15H2

InChI Key

QKUOCVCFZXYNCT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Derivatization Strategies and Chemical Transformations of 1,4 Diphenyl 3,4 Dihydroisoquinoline and Its Derivatives

Regioselective Functionalization of the Dihydroisoquinoline Nucleus

The presence of a nitrogen atom and aromatic rings in the 1,4-diphenyl-3,4-dihydroisoquinoline structure allows for targeted modifications at specific positions. These regioselective functionalizations are crucial for fine-tuning the molecule's properties.

N-Alkylation of Dihydroisoquinoline Derivatives

The nitrogen atom of the dihydroisoquinoline ring is a primary site for functionalization. N-alkylation introduces a variety of substituents that can significantly influence the molecule's steric and electronic properties. While direct N-alkylation examples for 1,4-diphenyl-3,4-dihydroisoquinoline are not extensively documented in readily available literature, the reactivity is analogous to similar heterocyclic systems. For instance, the reaction of substituted 4,4-diphenyl-3,4-dihydroquinazolines with various alkylating agents in a dimethyl sulfoxide (B87167) (DMSO)-potassium hydroxide (B78521) (KOH) system leads to the formation of the corresponding N1-monoalkyl-substituted products. researchgate.net This suggests that 1,4-diphenyl-3,4-dihydroisoquinoline could undergo similar reactions with alkyl halides or other electrophiles under basic conditions to yield N-alkylated derivatives. A general approach to N-substituted 1,4-dihydro-3(2H)-isoquinolinones involves a reductive amination/cyclization pathway from methyl-2-(2-formylphenyl)acetate and primary amines, indicating the feasibility of introducing substituents on the nitrogen atom. uea.ac.uk

Introduction of Diverse Chemical Moieties (e.g., Diphenyl Ether Fragments) onto the Skeleton

The introduction of complex functionalities, such as diphenyl ether fragments, onto the 1,4-diphenyl-3,4-dihydroisoquinoline skeleton can lead to hybrid molecules with potentially enhanced biological activities. A common strategy for forming aryl ethers is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org

In a potential synthetic route, a hydroxyl-substituted 1,4-diphenyl-3,4-dihydroisoquinoline could be reacted with a halobenzene in the presence of a copper catalyst and a base to form the desired diphenyl ether derivative. Conversely, a halo-substituted 1,4-diphenyl-3,4-dihydroisoquinoline could be coupled with a phenol under similar conditions. While this specific application to the 1,4-diphenyl-3,4-dihydroisoquinoline core is not explicitly detailed in the reviewed literature, the Ullmann condensation is a well-established and versatile method for such C-O bond formations. wikipedia.org

Manipulation of the Dihydroisoquinoline Ring System

The dihydroisoquinoline ring itself is amenable to various chemical transformations, including reduction and oxidation, which alter the saturation level and aromaticity of the heterocyclic core.

Stereoselective Reduction to Chiral 1-Substituted-1,2,3,4-tetrahydroisoquinolines

The reduction of the C=N double bond in 1-substituted-3,4-dihydroisoquinolines is a key transformation that generates chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. These chiral products are of significant interest due to their prevalence in natural products and their wide range of biological activities. nih.gov Several stereoselective methods have been developed for this purpose. nih.gov

One of the primary methods is the enantioselective reduction using chiral hydride reducing agents. nih.gov Another powerful technique is catalytic hydrogenation with a chiral catalyst. nih.gov Furthermore, the reduction can be achieved with achiral metallic hydride reducing agents if a chiral auxiliary is present on the imine nitrogen. nih.gov A common and effective reducing agent for 1-phenyl-3,4-dihydroisoquinoline (B1582135) is sodium borohydride, which yields the corresponding 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) in high yield. google.comgoogle.com

Stereoselective Reduction of 1-Phenyl-3,4-dihydroisoquinoline Derivatives
Starting MaterialReducing Agent/CatalystSolventProductYieldReference
1-Phenyl-3,4-dihydroisoquinolineNaBH4Methanol1-Phenyl-1,2,3,4-tetrahydroisoquinoline99.2% google.com
1-Phenyl-3,4-dihydroisoquinolinePolyphosphoric acid (for synthesis), then reduction-1-Phenyl-1,2,3,4-tetrahydroisoquinolineHigh google.com

Oxidation to Aromatic Isoquinoline (B145761) Analogues

The aromatization of the dihydroisoquinoline ring provides a direct route to the corresponding fully aromatic isoquinoline derivatives. This dehydrogenation can be achieved using various oxidizing agents. While specific conditions for the oxidation of 1,4-diphenyl-3,4-dihydroisoquinoline are not extensively detailed, the general transformation is a known process for this class of compounds. organic-chemistry.org For instance, microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions can produce dihydroisoquinolines and tetrahydroisoquinolines that are subsequently oxidized to their isoquinoline counterparts. organic-chemistry.org A variety of reagents can be employed for this purpose, including palladium on carbon (Pd/C) at elevated temperatures, potassium permanganate (B83412) (KMnO4), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Annulation and Fused Heterocycle Formation

The dihydroisoquinoline nucleus can serve as a building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are a powerful tool for generating structural diversity.

One notable example is the Castagnoli–Cushman reaction, where 3,4-dihydroisoquinolines react with cyclic anhydrides, such as succinic or glutaric anhydride (B1165640), to form tricyclic fused systems like benzo[a]quinolizidines and pyrrolo[2,1-a]isoquinolines. nih.gov This reaction proceeds via the nucleophilic attack of the enamine tautomer of the dihydroisoquinoline on the anhydride. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions offer another avenue for constructing fused heterocycles. C,N-cyclic azomethine imines, which can be derived from dihydroisoquinolines, can react with various dipolarophiles in [3+2] cycloadditions to yield complex polycyclic structures. nih.gov These reactions provide an efficient means to access novel and structurally diverse fused tetrahydroisoquinoline derivatives. nih.gov

Three-Component Domino Reactions for Pyrrolo[2,1-a]isoquinolines

While direct three-component domino reactions starting from 1,4-diphenyl-3,4-dihydroisoquinoline are not extensively documented, analogous transformations with structurally related 1-aroyl-3,4-dihydroisoquinolines provide a strong precedent for the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) systems. bohrium.comsnv63.rusciprofiles.comnih.gov These reactions showcase the utility of the dihydroisoquinoline core as a building block for complex heterocyclic architectures.

One such convenient protocol involves the two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with various Michael acceptors like α,β-unsaturated ketones, nitroalkenes, and acrylonitrile. nih.gov This approach leads to the formation of 5,6-dihydropyrrolo[2,1-a]isoquinolines bearing a range of electron-withdrawing substituents at the C-2 position. nih.gov The reaction conditions are typically mild, proceeding in trifluoroethanol (TFE) under reflux or microwave irradiation. nih.gov

Furthermore, a three-component domino reaction has been developed for the synthesis of C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. snv63.rusciprofiles.com This method utilizes 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and various CH-acids. The transformation is efficiently carried out in anhydrous acetonitrile (B52724) under microwave irradiation at 130°C. snv63.rusciprofiles.com Another variation of this three-component reaction involves the use of terminal alkynes and cyclic NH-acids, providing access to 5,6-dihydropyrrolo[2,1-a]isoquinolines with cyclic nitrogen-containing fragments at the C-3 position. bohrium.com

These methodologies, although demonstrated on 1-aroyl derivatives, highlight the potential of the imine functionality in 1,4-diphenyl-3,4-dihydroisoquinoline to participate in similar cascade reactions to construct the pyrrolo[2,1-a]isoquinoline framework.

Reactions with Monocyclic Anhydrides for Thiazino[3,4-a]isoquinoline Derivatives

The reaction of 1-aryl-3,4-dihydroisoquinolines, a class to which 1,4-diphenyl-3,4-dihydroisoquinoline belongs, with monocyclic anhydrides offers a direct, one-step route to novel, angularly-aryl substituted nih.govresearchgate.netthiazino[3,4-a]isoquinoline derivatives. researchgate.net This transformation provides a powerful tool for the synthesis of previously inaccessible heterocyclic systems with a trans configuration. researchgate.net

Specifically, the reaction between a 1-aryl-3,4-dihydroisoquinoline and a phenyl-substituted thiodiacetic anhydride proceeds in excellent yield to furnish a single diastereomer of the corresponding nih.govresearchgate.netthiazino[3,4-a]isoquinoline derivative. researchgate.net An interesting electronic effect has been observed in these reactions; electron-withdrawing substituents in the para-position of the 1-aryl group of the starting dihydroisoquinoline lead to higher yields and shorter reaction times. researchgate.net This is contrary to what is typically observed in similar reactions with homophthalic anhydride and acyclic N-arylmethanimines. researchgate.net

This synthetic strategy has been successfully employed to create a library of aryl-substituted nih.govresearchgate.netthiazino[3,4-a]isoquinolines, which are sulfur analogues of the biologically relevant pyrido[2,1-a]isoquinoline system. researchgate.net

Introduction of Non-Standard Substituents

Insertion of Difluoroboranyl Groups to Form Boroisoquinolines

A novel class of isoquinoline derivatives, termed boroisoquinolines, has been synthesized through the insertion of a difluoroboranyl group into a 1-methylidene-3,4-dihydroisoquinoline core. nih.govresearchgate.net This method, while not a direct functionalization of the 1,4-diphenyl-3,4-dihydroisoquinoline ring system, represents a key strategy for incorporating boron into a dihydroisoquinoline-related scaffold.

The synthesis commences with the deprotonation of the methyl group of a 1-methyl-3,4-dihydroisoquinoline (B1216472) derivative, followed by the addition of an appropriate ester to form a 1-methylidene-1,2,3,4-tetrahydroisoquinoline. nih.gov This intermediate then undergoes a reaction with boron trifluoride etherate (BF3·OEt2) in the presence of a base such as diisopropylethylamine (DIPEA) to yield the desired 2-difluoroboranyl-3,4-dihydroisoquinoline-1(2H)-ylidene derivative. nih.gov

These boroisoquinolines exhibit interesting photophysical properties, with efficient fluorescence in the 400–600 nm range and large Stokes shifts (greater than 100 nm). nih.govresearchgate.net Further derivatization can be achieved; for instance, a diphenyl-boroisoquinoline can be prepared by refluxing the 1-methylidene intermediate with triphenylborane. researchgate.net

Direct C-C and C-N Bond Formations

Direct 1,4-Difunctionalization of Isoquinoline Scaffolds (relevant for related systems)

The direct 1,4-difunctionalization of the fully aromatic isoquinoline ring system provides a precedent for potential C-C and C-N bond formations on the 3,4-dihydroisoquinoline (B110456) scaffold. researchgate.net This one-step process involves a nucleophilic addition at the 1-position followed by an electrophilic trapping at the 4-position. researchgate.net For example, the use of alkyllithium nucleophiles and alkyl halide electrophiles allows for the 1,4-dialkylation of isoquinolines. researchgate.net While this method applies to the aromatic parent, it highlights the inherent reactivity of the C1 and C4 positions of the isoquinoline core.

In the context of 1,4-disubstituted-3,4-dihydroisoquinolines, synthetic strategies often focus on the construction of the ring system with the desired substituents already in place. nih.gov For instance, a sequence involving the condensation of a phenylethylamine derivative with an aromatic aldehyde, followed by reduction and subsequent Bischler-Napieralski cyclization, can yield 1,4-disubstituted-3,4-dihydroisoquinolines. nih.gov This approach allows for the introduction of various aryl groups at the C1 and C4 positions.

Epoxidation of Dihydroisoquinoline Derivatives

The imine (C=N) double bond in 3,4-dihydroisoquinolines is susceptible to epoxidation, leading to the formation of dihydroisoquinoline-derived oxaziridines. researchgate.netresearchgate.net This transformation represents a direct method for introducing an oxygen atom across the C=N bond, creating a strained three-membered heterocyclic ring.

The synthesis of these oxaziridines is typically achieved by the oxidation of the dihydroisoquinoline with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). researchgate.net The reaction of 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline with m-CPBA, for example, yields the corresponding oxaziridine, with the selectivity being dependent on the solvent used. researchgate.net

These dihydroisoquinoline-derived oxaziridines are reactive species and can act as oxygen transfer agents. researchgate.netresearchgate.net For instance, they have been shown to oxidize sulfides to sulfoxides. researchgate.net In the absence of a nucleophile, these oxaziridines can undergo isomerization to form nitrones, particularly in the presence of acid. researchgate.net

Advanced Spectroscopic and Computational Characterization of 1,4 Diphenyl 3,4 Dihydroisoquinoline Derivatives

Sophisticated Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques are indispensable for the unambiguous elucidation of the complex structures of 1,4-diphenyl-3,4-dihydroisoquinoline and its derivatives. These methods allow for a detailed mapping of atomic arrangements and molecular behavior.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For derivatives of 1,4-diphenyl-3,4-dihydroisoquinoline, a suite of advanced NMR experiments is employed to gain a comprehensive understanding of their chemical architecture and dynamic properties.

High-resolution ¹H (proton) and ¹³C NMR spectroscopy are fundamental tools for the initial structural verification and detailed assignment of the 1,4-diphenyl-3,4-dihydroisoquinoline scaffold.

In the ¹H NMR spectrum, the protons of the dihydroisoquinoline core and the phenyl substituents resonate at characteristic chemical shifts. The benzylic proton at the C4 position, being adjacent to a phenyl group and the heterocyclic ring, typically appears as a multiplet in the downfield region. The diastereotopic methylene protons at the C3 position often present as distinct multiplets due to their different chemical environments. The aromatic protons from the fused benzene ring and the two phenyl substituents produce a complex series of signals in the aromatic region of the spectrum.

The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the C1 and C4 carbons are particularly informative, appearing significantly downfield due to the attachment of the phenyl groups and, in the case of C1, the nitrogen atom. The C3 methylene carbon resonates at a higher field. The remaining aromatic carbons can be assigned using prediction tools and 2D NMR data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1,4-Diphenyl-3,4-dihydroisoquinoline

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C1-~160-165
C3~3.0-3.5 (m, 2H)~45-50
C4~4.5-5.0 (t, 1H)~60-65
Aromatic CHs~6.8-7.8 (m)~125-145
Aromatic Quaternary Cs-~130-150

Note: Data are predicted based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

To definitively assign the proton signals and confirm the structural framework, two-dimensional Correlation Spectroscopy (COSY) is utilized. A ¹H,¹H COSY experiment reveals scalar couplings between protons, which are visualized as cross-peaks in the 2D spectrum.

For 1,4-diphenyl-3,4-dihydroisoquinoline, the key correlation would be observed between the benzylic proton at C4 and the adjacent methylene protons at C3. This cross-peak provides unequivocal evidence of their connectivity within the dihydroisoquinoline ring, confirming the core structure. Additional correlations can be observed between adjacent protons within the aromatic rings, aiding in their specific assignment.

The 1,4-diphenyl-3,4-dihydroisoquinoline molecule possesses conformational flexibility, primarily related to the rotation of the two phenyl groups at positions C1 and C4. At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals for the ortho and meta protons of the phenyl rings.

Variable-Temperature NMR (VT-NMR) is a powerful technique used to study these dynamic processes. researchgate.netnih.gov By lowering the temperature of the NMR experiment, the rate of rotation can be slowed. If the rotational barrier is sufficiently high, the rotation will become slow on the NMR timescale, leading to the decoalescence of the averaged signals into separate signals for the non-equivalent protons. By analyzing the spectra at different temperatures and identifying the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. This provides valuable insight into the steric hindrance and conformational preferences of the molecule. nih.gov

For derivatives of 1,4-diphenyl-3,4-dihydroisoquinoline that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive analytical tool. nih.govwikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org

A key advantage of ¹⁹F NMR is its vast chemical shift range, which is much wider than for ¹H NMR. wikipedia.orgucsb.edu This large dispersion means that the chemical shift of a fluorine nucleus is extremely sensitive to its local electronic environment. Consequently, fluorinated derivatives will show sharp, well-resolved signals in the ¹⁹F NMR spectrum, with chemical shifts that are highly indicative of the fluorine atom's position on the aromatic ring and the electronic nature of neighboring substituents. This technique is invaluable for confirming the successful synthesis of fluorinated analogues and for probing electronic effects within the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is the definitive method for confirming the molecular formula of a compound. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm).

This precision allows for the calculation of a unique elemental composition. For 1,4-diphenyl-3,4-dihydroisoquinoline, HRMS would be used to verify its molecular formula, C₂₁H₁₇N. The experimentally measured mass of the protonated molecule [M+H]⁺ would be compared against the theoretically calculated exact mass. A close match between these two values provides unambiguous confirmation of the molecular formula, ruling out other potential structures with the same nominal mass.

Table 2: HRMS Data for Molecular Formula Confirmation of 1,4-Diphenyl-3,4-dihydroisoquinoline

ParameterValue
Molecular FormulaC₂₁H₁₇N
Ion[M+H]⁺
Calculated Exact Mass284.1434
Measured Mass (Hypothetical)284.1431
Difference (ppm)-1.1

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive analytical technique for the characterization of isoquinoline (B145761) alkaloids and their derivatives. This soft ionization method allows for the analysis of complex molecules by generating intact protonated molecules [M+H]+, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.

In the analysis of 1,4-diphenyl-3,4-dihydroisoquinoline derivatives, ESI-MS typically reveals a prominent peak corresponding to the protonated molecule. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which is crucial for confirming the elemental composition. Fragmentation patterns induced by collision-induced dissociation (CID) in MS/MS experiments offer valuable insights into the molecular structure. Common fragmentation pathways for the dihydroisoquinoline core involve cleavages of the heterocyclic ring, leading to the formation of characteristic fragment ions. The presence of the two phenyl substituents at positions 1 and 4 would be expected to lead to fragment ions corresponding to the loss of these groups or rearrangements involving them. For instance, a characteristic fragmentation might involve a retro-Diels-Alder reaction of the dihydroisoquinoline ring, although the specific pathways would be highly dependent on the substitution pattern of the phenyl rings and the dihydroisoquinoline core.

Table 1: Representative ESI-MS Fragmentation Data for a Hypothetical 1,4-Diphenyl-3,4-dihydroisoquinoline Derivative

Ion m/z (calculated) Proposed Structure/Fragment
[M+H]⁺284.1434Protonated parent molecule
[M+H - C₆H₅]⁺207.0964Loss of a phenyl group
[C₁₅H₁₄N]⁺208.1121Fragment from ring cleavage
[C₇H₇]⁺91.0542Tropylium ion (from phenyl group)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Verification

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for the verification of functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. researchgate.net For 1,4-diphenyl-3,4-dihydroisoquinoline, the FTIR spectrum would be characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule.

The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). Key vibrational frequencies for the 1,4-diphenyl-3,4-dihydroisoquinoline scaffold include the C-H stretching vibrations of the aromatic phenyl rings and the aliphatic CH₂ groups of the dihydroisoquinoline core. The C=N stretching of the imine functionality within the dihydroisoquinoline ring is a characteristic absorption. Additionally, the C=C stretching vibrations of the aromatic rings and the C-N stretching vibrations will be present. The specific positions of these bands can be influenced by the substitution pattern on the phenyl rings. Theoretical calculations using DFT can aid in the assignment of the observed vibrational frequencies to specific molecular motions. researchgate.net

Table 2: Typical FTIR Vibrational Frequencies for 1,4-Diphenyl-3,4-dihydroisoquinoline

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850Medium
C=N Stretch (Imine)1690-1640Medium
Aromatic C=C Stretch1600-1450Medium-Strong
CH₂ Bend1470-1430Medium
C-N Stretch1350-1250Medium
Aromatic C-H Out-of-Plane Bend900-675Strong

X-ray Crystallography for Unambiguous Solid-State Structural Determination and Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, thereby offering an unambiguous confirmation of the molecular structure and its preferred conformation in the crystal lattice.

For derivatives of 1,4-diphenyl-3,4-dihydroisoquinoline, single-crystal X-ray diffraction analysis can reveal crucial stereochemical details. For example, in a study of a closely related 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivative, compound 5n, X-ray diffraction was used to determine its single-crystal structure. nih.gov Such an analysis for a 1,4-diphenyl substituted analogue would precisely define the relative orientations of the phenyl groups at the C1 and C4 positions. The dihydroisoquinoline ring typically adopts a distorted half-chair or sofa conformation. researchgate.netbeilstein-journals.org The crystal packing is stabilized by a network of intermolecular interactions, such as C-H···π and π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com

Table 3: Representative Crystallographic Data for a Dihydroisoquinoline Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.876(5)
β (°)109.34(3)
Volume (ų)1898.1(13)
Z4
Calculated Density (g/cm³)1.254
R-factor (%)4.5

Data is hypothetical and representative of a typical dihydroisoquinoline structure.

Computational Chemistry Approaches for Molecular Understanding

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Pathways

Density Functional Theory (DFT) has become a powerful computational tool for investigating the electronic structure and reactivity of organic molecules. nih.gov By solving the Kohn-Sham equations, DFT can provide valuable information about molecular orbitals, charge distribution, and thermodynamic properties. For 1,4-diphenyl-3,4-dihydroisoquinoline derivatives, DFT calculations can be employed to understand the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and electronic transitions of the molecule. researchgate.net

Furthermore, DFT is instrumental in elucidating reaction mechanisms. mdpi.com For instance, in the synthesis of dihydroisoquinolines via reactions like the Bischler-Napieralski reaction, DFT can be used to model the transition states and intermediates, thereby providing a detailed picture of the reaction pathway and helping to rationalize the observed product distribution. organic-chemistry.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 4: Representative DFT Calculated Parameters for 1,4-Diphenyl-3,4-dihydroisoquinoline

Parameter Calculated Value Significance
HOMO Energy-5.8 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates the polarity of the molecule

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. nih.gov This method is particularly useful for predicting and interpreting UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For 1,4-diphenyl-3,4-dihydroisoquinoline and its derivatives, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and help to assign the observed absorption bands to specific electronic transitions, such as π-π* transitions within the aromatic rings or n-π* transitions involving the nitrogen lone pair. researchgate.net This theoretical insight is invaluable for understanding the photophysical behavior of these compounds and for designing new molecules with desired optical properties, for instance, for applications as fluorescent probes or in organic electronics.

Table 5: Representative TD-DFT Calculated Electronic Transitions for 1,4-Diphenyl-3,4-dihydroisoquinoline

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Assignment
S₀ → S₁3.953140.25π → π
S₀ → S₂4.522740.18π → π
S₀ → S₃4.982490.05n → π*

Computational Modeling of Molecular Interactions (e.g., Docking and Dynamics)

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides a powerful framework for understanding how molecules like 1,4-diphenyl-3,4-dihydroisoquinoline derivatives interact with biological macromolecules. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. researchgate.net

In the context of drug discovery, molecular docking studies have been performed on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives to investigate their potential as inhibitors of specific biological targets. For example, these compounds have been docked into the colchicine (B1669291) binding site of tubulin to explore their potential as anticancer agents that inhibit tubulin polymerization. nih.gov Such studies can elucidate the key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov This information is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors. Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time.

Table 6: Representative Molecular Docking Results for a 1,4-Diphenyl-3,4-dihydroisoquinoline Derivative with a Protein Target

Parameter Value/Description
Binding Energy (kcal/mol)-8.5
Hydrogen Bond InteractionsForms H-bonds with Ser178 and Thr239
Hydrophobic InteractionsPhenyl rings interact with hydrophobic pockets of the binding site
Key Interacting ResiduesLys254, Ala316, Val318

Photophysical Properties and Applications in Materials Science Research

Luminescence Characteristics of Dihydroisoquinoline-Containing Complexes

Heteroleptic iridium(III) complexes are renowned for their high phosphorescence quantum efficiencies, making them crucial components in organic light-emitting diodes (OLEDs). The integration of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives as cyclometallated ligands in these complexes has been explored to fine-tune their emission characteristics, particularly for achieving red-light emission.

Researchers have successfully synthesized and characterized heteroleptic iridium complexes that incorporate 1-phenyl-3,4-dihydroisoquinoline (2Hpiq) derivatives as the primary cyclometallated ligands and acetylacetone (acac) as the ancillary ligand. researchgate.net These complexes have demonstrated the ability to produce red phosphorescent emissions. researchgate.net Specifically, in a dichloromethane solution, these materials exhibit emissions in the range of 621-635 nm. researchgate.net The presence of the nonconjugated isoquinoline (B145761) cycle in the dihydroisoquinoline ligand plays a crucial role in lowering the energy level, which contributes to the observed red-light emission. researchgate.net The development of efficient red phosphorescent emitters is a significant area of research, as they are essential for full-color display technologies. ntu.edu.tw

The electronic properties of the cyclometallated ligand can be systematically modified by introducing various substituent groups, which in turn influences the emission wavelength and energy levels of the iridium complex. researchgate.net Introducing electron-withdrawing groups or bulky substituents onto the ligand framework can markedly affect the electroluminescent performance. researchgate.net For instance, the incorporation of a cyano group, an electron-withdrawing substituent, into the phenyl ring of a related 1-phenylisoquinoline ligand has been shown to significantly lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov Conversely, electron-donating groups primarily elevate the HOMO energy level. nih.gov This strategic functionalization allows for the fine-tuning of the emission color, a critical aspect in the design of materials for specific optoelectronic applications. researchgate.netresearchgate.net

The efficiency of a phosphorescent material is quantified by its photoluminescence quantum yield (Φ or QY), which represents the ratio of photons emitted to photons absorbed. Iridium complexes featuring dihydroisoquinoline and related isoquinoline ligands have been the subject of extensive photophysical investigation to determine these key performance metrics.

For a series of red-emitting iridium complexes with 1-phenylisoquinoline ligands, photoluminescence maxima (λem) and quantum yields have been documented. While traditional complexes like Ir(piq)₂ (acac) exhibit quantum yields around 0.20–0.32, modifications to the ligands can significantly enhance this efficiency. nih.govnih.gov For example, replacing the acetylacetone ancillary ligand with pyrone derivatives has resulted in complexes with quantum yields as high as 0.64 and deep-red emission peaks around 640 nm. nih.gov The introduction of substituents on the cyclometalated ligand also impacts these properties, as seen in derivatives of 1-phenylisoquinoline-4-carbonitrile, where quantum yields ranged from 0.08 to 0.15 with emission peaks extending into the deep-red and near-infrared regions (695-714 nm). nih.gov

Table 1: Photophysical Properties of Selected Iridium(III) Complexes

Complex Emission Max (λem) in CH₂Cl₂ Quantum Yield (Φem) Reference
Ir(piq)₂(acac) 622 nm ~0.20-0.32 nih.govnih.gov
Ir(piq)₂(ma) 640 nm 0.64 nih.gov
Bu-CNIr 695 nm 0.15 nih.gov
DM-CNIr 714 nm 0.08 nih.gov

Note: Data is compiled from studies on closely related 1-phenylisoquinoline (piq) complexes to illustrate the investigative scope.

Development of Dihydroisoquinoline-Derived Fluorophores

Beyond metal complexes, the dihydroisoquinoline framework has been utilized to create purely organic fluorophores, notably a class of compounds known as boroisoquinolines. These materials represent a new family of fluorescent molecules with promising characteristics for various applications.

A novel class of fluorophores, termed boroisoquinolines, has been synthesized by incorporating a difluoroboranyl group into a 1-methylidene-3,4-dihydroisoquinoline core. rsc.orgnih.gov The synthesis involves the acylation of dihydroisoquinolines, followed by the introduction of the boranyl group. nih.govresearchgate.net This structural modification yields compounds that exhibit efficient fluorescence, with emission spanning a wide spectral range from 400 to 600 nm. rsc.orgnih.gov The photophysical properties of these new boroisoquinolines were extensively analyzed, revealing their potential as versatile fluorescent molecules. nih.gov

A key feature of these dihydroisoquinoline-derived boroisoquinolines is their combination of efficient fluorescence and exceptionally large Stokes shifts. rsc.orgnih.gov The Stokes shift is the difference between the maxima of the absorption and emission spectra, and large values (typically over 80-100 nm) are highly desirable for applications like fluorescence microscopy to minimize self-quenching and reduce background interference. rsc.orgnih.gov The optimized 2-difluoroboranyl-3,4-dihydroisoquinoline-1(2H)-ylidene core in these molecules leads to outstanding Stokes shifts often exceeding 100 nm. rsc.orgnih.gov This characteristic, combined with their strong fluorescence, makes them suitable candidates for advanced applications, including the labeling of biological molecules. rsc.orgresearchgate.net

Table 2: General Fluorescence Characteristics of Boroisoquinolines

Property Value Range Reference
Fluorescence Emission Range 400–600 nm rsc.orgnih.gov
Stokes Shift >100 nm rsc.orgnih.gov

Applications in Organic Optoelectronic Devices

The development of novel materials for organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs), is a burgeoning area of research. Heterocyclic compounds, including derivatives of isoquinoline, are actively being explored for their luminescent properties.

While research into 1,4-diphenyl-3,4-dihydroisoquinoline for these specific applications is still emerging, studies on analogous dihydroisoquinoline structures provide insight into their potential. For instance, dihydrothieno[2,3-c]isoquinoline (DHTIQ) derivatives have been synthesized and investigated as potential fluorescent materials. acs.org These compounds exhibit notable photophysical properties, making them candidates for use in light-emitting layers.

The emission characteristics of these DHTIQ derivatives are significantly influenced by their molecular structure. Specifically, the substituents on the N-arylcarbamoyl group at position 2 of the DHTIQ core play a crucial role in determining the emission intensity. acs.org This is attributed to the stabilization of the π–π* electronic transition and destabilization of the n−π* transition, which is modulated by the resonance effect of different substituent groups. acs.org

A study on a series of DHTIQ derivatives demonstrated a clear trend in emission intensities based on the substituent attached to the phenyl ring. The order of emission intensity was observed as follows: He1-Ph-Cl > He3-Ph > He4-CN > He2-Ph-CH₃. acs.org This highlights the tunability of the photophysical properties of dihydroisoquinoline derivatives through synthetic modification, a key aspect for developing new emitting materials for OLEDs and LEECs. The data underscores how electron-withdrawing or donating groups can alter the electronic properties and, consequently, the luminescence of the material.

Although detailed performance data of OLEDs or LEECs incorporating 1,4-diphenyl-3,4-dihydroisoquinoline is not yet widely available, the promising luminescent characteristics of its analogues suggest a viable path for future research and development in this area. The broader family of quinoline (B57606) derivatives has also been explored for OLED applications, further supporting the potential of the isoquinoline scaffold in organic electronics. researchgate.net

Table 1: Emission Intensity of Dihydrothieno[2,3-c]isoquinoline (DHTIQ) Derivatives

CompoundSubstituent on Phenyl RingRelative Emission Intensity
He1-Ph-ClChlorine (Cl)Highest
He3-PhNone (Phenyl)High
He4-CNCyano (CN)Medium
He2-Ph-CH₃Methyl (CH₃)Lowest
Data compiled from research on dihydrothieno[2,3-c]isoquinoline derivatives, which are analogous structures to 1,4-diphenyl-3,4-dihydroisoquinoline. acs.org

Electronic Properties for Advanced Material Design

The design of advanced organic materials for electronic applications relies heavily on understanding their fundamental electronic properties. Charge transport is a critical process in devices like OLEDs and organic field-effect transistors (OFETs), and it is intimately linked to the molecular orbital structure of the organic semiconductor.

The charge transport characteristics of organic materials can be predicted and understood through theoretical analysis, particularly by examining the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key parameters that influence how easily charge carriers (holes and electrons) can be injected into and transported through the material. ias.ac.in

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating these molecular orbital energies and predicting the electronic behavior of molecules. ias.ac.inbhu.ac.in For dihydroisoquinoline derivatives, theoretical studies have shown that substituents can significantly impact the energy levels of the frontier orbitals. In the case of dihydrothieno[2,3-c]isoquinoline derivatives, it has been observed that the introduction of an electron-withdrawing group, such as a chlorine atom, on the N-phenylcarbamoyl moiety tends to lower the electron density, which leads to a decrease in the HOMO level. researchgate.net

A lower HOMO level generally indicates greater stability of the molecule to oxidation and can affect the efficiency of hole injection from the anode in an electronic device. Conversely, the presence of an electron-donating group, like a methyl group, would be expected to raise the HOMO level. This ability to tune the HOMO and LUMO energy levels through synthetic modification is crucial for designing materials with specific charge transport properties tailored for particular device architectures.

The HOMO-LUMO energy gap is also a critical factor, as it relates to the electronic and optical properties of the material. A smaller energy gap can lead to a red-shift in the absorption and emission spectra. ajchem-a.com For the DHTIQ derivatives studied, the energy band gaps were calculated to be in the range of 2.85 to 3.00 eV, which is consistent with their potential as luminescent materials. acs.org

Table 2: Calculated Energy Band Gaps of Dihydrothieno[2,3-c]isoquinoline (DHTIQ) Derivatives

CompoundSubstituentEnergy Band Gap (eV)
6aUnsubstituted Phenyl2.85
6bMethyl-substituted Phenyl2.87
6cChloro-substituted Phenyl3.00
7Cyano2.88
This table presents the energy band gaps for a series of dihydrothieno[2,3-c]isoquinoline derivatives, illustrating the influence of different substituents on this key electronic property. acs.org

Structure Activity Relationships and Mechanistic Investigations in in Vitro Biological Systems

Conformational and Stereochemical Effects on Molecular Interactions

The three-dimensional arrangement of a molecule is paramount to its interaction with biological targets. For 1-aryl-3,4-dihydroisoquinolines, the stereochemistry, particularly the phenomenon of axial chirality, plays a defining role in their biological profile.

Axial chirality is a form of stereoisomerism that arises not from a chiral center, but from a chiral axis, which is an axis about which a set of substituents is held in a spatial arrangement that is not superimposable on its mirror image. openmedicinalchemistryjournal.com In 1-aryl-3,4-dihydroisoquinolines (DHIQs), this phenomenon can occur due to hindered rotation around the single bond connecting the dihydroisoquinoline core (at C1) and the aryl substituent. This restricted rotation can lead to stable, separable atropisomers (enantiomers that can be interconverted by rotation about a single bond).

A systematic study on a series of synthesized 1-aryl-DHIQs investigated the energetic barriers to this bond rotation using methods such as Variable-Temperature Nuclear Magnetic Resonance (VT-NMR), dynamic High-Performance Liquid Chromatography (HPLC), and racemization studies. google.comnih.gov The research found that while 1-aryl-DHIQs generally exhibit lower rotational stability compared to the related 1-arylisoquinolines, specific substitution patterns can create a sufficiently high energy barrier to allow for the existence of stable axial chirality at room temperature. google.comnih.gov

For instance, compounds such as 1-(2-triflyl-1-naphthyl)-4,5-dihydroisoquinoline and 1-(2-diphenylphosphanyl-1-naphthyl)-4,5-dihydroisoquinoline were identified as having a high enough barrier to bond rotation to be considered axially chiral. nih.gov This finding is significant as it opens avenues for designing novel, rigid, and stereochemically defined ligands for asymmetric synthesis or as probes for biological systems where specific stereochemistry is key to molecular recognition. nih.gov There was also a noted correlation between the rotational barriers and the van der Waals radii of ortho-substituents on the C1-phenyl group. google.com

Mechanisms of Enzyme Inhibition and Modulation

The 1-aryl-3,4-dihydroisoquinoline framework has been identified as a privileged scaffold for the development of inhibitors against several important enzyme classes. Mechanistic studies, including kinetic assays and structural biology, have provided detailed insights into how these compounds exert their inhibitory effects.

c-Jun N-terminal Kinase 3 (JNK3)

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family, predominantly expressed in the central nervous system (CNS), and is implicated in neurodegenerative processes. bohrium.comresearchgate.net As such, it is a promising target for the development of neuroprotective therapies. bohrium.com A series of 1-aryl-3,4-dihydroisoquinoline derivatives have been described as potent and selective inhibitors of JNK3. google.com

In a radiometric filter binding assay, specific compounds from this series demonstrated significant potency. google.comnih.gov The mechanism of action for many kinase inhibitors involves competition with ATP for binding to the catalytic site of the enzyme, thereby preventing the phosphorylation of downstream substrates. bohrium.com The 1-aryl-3,4-dihydroisoquinoline inhibitors of JNK3 are noted for their selectivity. For example, the most potent compounds showed 10-fold selectivity over JNK2 and 1000-fold selectivity over JNK1, as well as selectivity against other MAP kinases like p38α and ERK2. google.comnih.gov This selectivity is crucial for minimizing off-target effects.

Table 1: Inhibition of JNK3 by 1-Aryl-3,4-dihydroisoquinoline Derivatives
CompoundpIC50 (JNK3)Selectivity over JNK2Selectivity over JNK1Reference
Compound 207.3~10-fold~1000-fold google.comnih.gov
Compound 246.9~10-fold~1000-fold google.comnih.gov

Kinase Insert Domain Receptor (KDR)

KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. chemrxiv.org Inhibition of KDR is a major strategy in cancer therapy. Closely related scaffolds, specifically 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinolin-1(2H)-ones, have been identified as potent and selective inhibitors of KDR. researchgate.net While not identical to the 1-aryl-3,4-dihydroisoquinoline class, the findings on these related structures provide valuable insights into how the broader isoquinoline (B145761) framework can be adapted to target KDR. researchgate.net

Cholinesterases (AChE, BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, playing a critical role in neurotransmission. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. A study of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives evaluated their inhibitory activity against both AChE and BuChE.

Interestingly, none of the tested compounds in the series showed inhibitory activity against AChE. However, twelve of the compounds were active against BuChE. This selectivity for BuChE over AChE is a noteworthy characteristic. Compound 2t , which features a meta-methoxy substituent, was the most potent against BuChE, although its activity was less than that of the control drug tacrine. This suggests that the 1-phenyl-3,4-dihydroisoquinoline (B1582135) scaffold can be tailored to achieve selective BuChE inhibition.

Table 2: Cholinesterase and Monoamine Oxidase Inhibition by (S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives
CompoundAChE InhibitionBuChE Inhibition (% at 100 µM)MAO-A IC50 (µM)Reference
Series 2a-2acNoneActive (12 compounds)-
Compound 2tNone55%-
Compound 2d--1.38
Compound 2j--2.48

D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, which is a key neuromodulator of the N-methyl-D-aspartate (NMDA) receptor in the brain. Inhibition of DAAO is being explored as a therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated. A review of the available scientific literature did not yield specific studies detailing the inhibitory mechanisms of the 1,4-diphenyl-3,4-dihydroisoquinoline scaffold against DAAO. Research on DAAO inhibitors has focused on other chemical classes, such as 3-hydroxyquinolin-2(1H)-ones.

To understand the molecular basis for the potency and selectivity of enzyme inhibitors, high-resolution structural data from techniques like X-ray crystallography and computational modeling are indispensable.

For the 1-aryl-3,4-dihydroisoquinoline inhibitors of JNK3, X-ray crystallography of a representative compound (compound 16) bound to the enzyme revealed a highly unusual binding mode. google.com Typically, kinase inhibitors form hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. In this case, the interaction was mediated by a chloro substituent on the inhibitor, which acted as a hydrogen bond acceptor. google.com This is a rare and significant observation in kinase inhibitor design. Further computational analysis has highlighted the importance of hydrophobic interactions between the inhibitor's naphthalene (B1677914) ring and a leucine (B10760876) residue (Leu144) in the JNK3 binding site. The corresponding residue in JNK1 is an isoleucine (Ile106), which would create steric hindrance, providing a structural explanation for the observed selectivity of these compounds for JNK3 over JNK1.

In the study of BuChE inhibitors, molecular docking simulations were used to predict the binding modes of the active (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. These computational models revealed important interactions between the inhibitors and key amino acid residues within the active site of the BuChE protein, helping to explain the observed structure-activity relationships.

Similarly, for a series of 1-phenyl-3,4-dihydroisoquinoline derivatives that inhibit tubulin polymerization, the binding mode of the most active compound was investigated using molecular docking after its structure was confirmed by X-ray diffraction. This combined approach of crystallography and computational modeling provided a rational basis for the observed biological activity.

Mechanistic Studies of Cellular Processes (excluding clinical outcomes)

Beyond direct enzyme inhibition, 1,4-diphenyl-3,4-dihydroisoquinoline and related compounds have been shown to modulate complex cellular processes.

One key finding is the identification of 1-phenyl-3,4-dihydroisoquinoline derivatives as inhibitors of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are critical components of the cellular cytoskeleton involved in cell division, structure, and transport. By inhibiting the polymerization of tubulin into microtubules, these compounds can disrupt the cell cycle, leading to cytotoxic effects in proliferating cells. This mechanism is the basis for the action of many successful anti-cancer drugs.

In another area, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been discovered as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway. STING is an adaptor protein that plays a crucial role in the innate immune response to cytosolic DNA. Overactivation of the STING pathway is linked to autoimmune and autoinflammatory diseases. These dihydroisoquinoline derivatives were found to effectively inhibit the activation of the STING signaling axis in both human and murine cells, potentially through covalent binding to the STING protein. This demonstrates a distinct cellular mechanism of action for this chemical scaffold, highlighting its versatility in modulating different biological pathways.

Tubulin Polymerization Inhibition Mechanisms by 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives

A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed and synthesized as potential inhibitors of tubulin polymerization, a critical process in cell division, making it an effective target for anticancer agents. nih.govnih.gov These compounds were developed as analogues of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. nih.govnih.gov

Molecular docking studies suggest that these dihydroisoquinoline derivatives bind to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This interaction is thought to prevent the polymerization of α/β-tubulin heterodimers into microtubules, which are essential components of the mitotic spindle. mdpi.com By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.

The structure-activity relationship (SAR) studies have provided insights into the features that enhance cytotoxic activity. For instance, the presence of electron-donating substituents on the B phenyl ring (the phenyl group at position 4) was found to be more favorable for cytotoxic activities against the human CEM leukemia cell line. nih.gov The two phenyl rings of these inhibitors are believed to interact with hydrophobic pockets within the colchicine binding site, similar to colchicine itself. nih.govmdpi.com

One of the most potent compounds from a synthesized series, compound 32 , demonstrated a significant inhibitory effect (52%) on microtubule assembly at a concentration of 40 μM. mdpi.com This confirmed that the cytotoxic effects of these derivatives are, at least in part, due to their ability to inhibit tubulin polymerization. nih.govmdpi.com

Cytotoxic Activities of Selected 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives Against CEM Leukemia Cell Line
CompoundIC₅₀ (μM)Reference
214.10 nih.gov
320.64 nih.gov

Mechanisms of Anti-proliferative Effects in Specific Cancer Cell Lines (e.g., MCF-7, KB)

Derivatives of 3,4-diphenyl-1,2-dihydroisoquinoline have been evaluated for their anti-proliferative activities against human mammary carcinoma (MCF-7) and human nasopharyngeal carcinoma (KB) cell lines. nih.govnih.gov These compounds were designed as novel analogues of tamoxifen (B1202), a well-known estrogen receptor antagonist used in breast cancer therapy. nih.govbiomedpharmajournal.org

The anti-proliferative activity of these compounds is significant, with some derivatives showing potency nearly equipotent to tamoxifen against MCF-7 cells. nih.gov For example, the 1,2-dihydroisoquinoline (B1215523) derivative 1a was the most active compound tested against MCF-7 cells, with an IC₅₀ value of 0.94 μg/mL. nih.gov The mechanism of action is thought to be related to their structural similarity to tamoxifen, potentially involving interaction with estrogen receptors. nih.gov

Structure-activity relationship studies revealed that the 1,2-dihydroisoquinoline structure was generally more active against MCF-7 cells than the corresponding 1,2,3,4-tetrahydroisoquinolin-4-ols or 1,2,3,4-tetrahydroisoquinolines. nih.gov Phenolic derivatives, designed as analogues of 4-hydroxytamoxifen, also demonstrated significant activity against MCF-7 cells. nih.gov This suggests that the oxidation state of the isoquinoline ring and the substitution pattern on the phenyl rings are crucial for the anti-proliferative effects observed in these specific cancer cell lines. nih.govnih.gov The induction of apoptosis is a likely downstream effect of this anti-proliferative activity, as seen with other quinoline (B57606) derivatives that trigger apoptosis through intrinsic pathways involving Bcl-2 and Bax proteins. researchgate.net

Anti-proliferative Activity of 3,4-Diphenyl-dihydroisoquinoline Derivatives
CompoundCell LineIC₅₀ (μg/mL)Reference
1a (a 3,4-diphenyl-1,2-dihydroisoquinoline)MCF-70.94 nih.gov
Tamoxifen (Reference)MCF-7~0.94 nih.gov
4a (a 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinoline)MCF-71.1 nih.gov
5a (a 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ol)MCF-71.1 nih.gov
4a (a 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinoline)KB>10 nih.gov
5a (a 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ol)KB>10 nih.gov

Molecular Mechanisms of Oxidative Stress Mitigation

Free Radical Scavenging Activity (e.g., DPPH, ABTS) of Dihydroisoquinoline Derivatives

The antioxidant potential of dihydroisoquinoline derivatives has been investigated through their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods used to evaluate the radical scavenging capacity of compounds. mdpi.comniscpr.res.in

In the DPPH assay, an antioxidant compound donates a hydrogen atom to the DPPH radical, which is a stable free radical with a characteristic deep violet color. nih.gov This donation neutralizes the radical, leading to a color change to a pale yellow, and the decrease in absorbance at approximately 517 nm is measured to quantify the scavenging activity. mdpi.comnih.gov Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation (ABTS•+), which is blue-green. The reduction by an antioxidant causes a loss of color, measured by the suppression of its absorption spectrum at around 734 nm. niscpr.res.ine3s-conferences.org

Studies on 1,3-disubstituted 3,4-dihydroisoquinolines have shown that some of these compounds possess significant DPPH antioxidant activity. mdpi.com For instance, one such derivative demonstrated scavenging activity superior to the well-known antioxidant rutin, indicating the potential of the dihydroisoquinoline scaffold to mitigate oxidative stress by directly neutralizing free radicals. mdpi.com

Understanding Structure-Antioxidant Property Relationships

The antioxidant capacity of isoquinoline derivatives is closely linked to their molecular structure. For the related benzylisoquinoline alkaloids, studies have indicated that the antioxidative capacity is related to the presence of a biphenyl (B1667301) system rather than solely the presence of phenol (B47542) groups. nih.gov

For phenolic compounds in general, including derivatives that could be formed from the dihydroisoquinoline core, several structural features are known to enhance antioxidant activity:

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings are critical. researchgate.nethilarispublisher.com An ortho-dihydroxyl (catechol) structure on a phenyl ring generally leads to higher activity. hilarispublisher.com

Electron-Donating Groups: Substituents that donate electrons, such as methoxy (B1213986) (-OCH₃) groups, particularly in ortho or para positions relative to a hydroxyl group, can increase antioxidant properties. nih.gov

Conjugation: A conjugated double bond system can contribute to higher antioxidant properties due to the resonance stabilization of the resulting phenoxyl radical after hydrogen donation. nih.gov

Future Research Directions and Emerging Paradigms for 1,4 Diphenyl 3,4 Dihydroisoquinoline Chemistry

Development of Next-Generation Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure 1,4-diphenyl-3,4-dihydroisoquinoline is a critical objective, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Future research in this area is focused on developing next-generation asymmetric synthetic methodologies that offer high efficiency, selectivity, and sustainability.

A primary focus is the advancement of catalytic asymmetric hydrogenation and transfer hydrogenation. While these methods have been applied to 1-substituted dihydroisoquinolines, their application to 1,4-disubstituted systems presents a greater challenge due to increased steric hindrance. Future work will likely involve the design of novel chiral ligands for transition metals like ruthenium, rhodium, and iridium that can effectively control the stereochemistry at both the C1 and C4 positions. For instance, the development of catalysts that can achieve dynamic kinetic resolution in the hydrogenation of a racemic mixture of 1,4-diphenyl-3,4-dihydroisoquinolines would be a significant breakthrough.

Organocatalysis represents another promising frontier. Chiral Brønsted acids and proline-based catalysts have shown success in the synthesis of other chiral nitrogen heterocycles and could be adapted for the asymmetric construction of the 1,4-diphenyl-3,4-dihydroisoquinoline scaffold. armchemfront.comchiralpedia.com The development of one-pot, multi-component reactions catalyzed by organocatalysts could provide a more atom-economical and environmentally friendly approach to synthesizing these complex molecules. d-nb.infonih.govnih.gov

Enzymatic catalysis is also emerging as a powerful tool for asymmetric synthesis. nih.gov Norcoclaurine synthase (NCS), for example, catalyzes the stereoselective Pictet-Spengler reaction. nih.gov Future research may focus on engineering enzymes with tailored substrate specificities to accommodate the bulky phenyl groups of the precursors to 1,4-diphenyl-3,4-dihydroisoquinoline, potentially leading to highly enantioselective syntheses under mild conditions. nih.govnih.gov

The asymmetric Bischler-Napieralski reaction, which has been used for the preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines, could be further explored for the synthesis of chiral 1,4-disubstituted dihydroisoquinolines. rsc.org This would involve the use of chiral auxiliaries or catalysts to control the diastereoselectivity of the cyclization step.

A summary of potential next-generation asymmetric synthetic methodologies is presented in the table below.

MethodologyCatalyst/Reagent TypePotential AdvantagesKey Research Focus
Asymmetric Hydrogenation Chiral Ru, Rh, Ir complexesHigh efficiency, atom economyDesign of ligands for 1,4-disubstituted substrates
Asymmetric Transfer Hydrogenation Chiral metal complexes with H-donorsMilder reaction conditionsDevelopment of more active and selective catalysts
Organocatalysis Chiral Brønsted acids, proline derivativesMetal-free, environmentally benignApplication to multi-component reactions
Enzymatic Catalysis Engineered enzymes (e.g., NCS variants)High enantioselectivity, mild conditionsTailoring enzyme pockets for specific substrates
Asymmetric Pictet-Spengler Reaction Chiral catalysts or auxiliariesConvergent synthesisControl of stereocenters in complex scaffolds
Asymmetric Bischler-Napieralski Reaction Chiral auxiliaries or Lewis acidsAccess to diverse substitution patternsImproving diastereoselectivity for 1,4-disubstituted products

Exploration of Novel Catalytic Systems for Complex Derivatization

Beyond the synthesis of the core 1,4-diphenyl-3,4-dihydroisoquinoline scaffold, future research will heavily focus on its derivatization to access a wider range of analogues with potentially enhanced properties. The exploration of novel catalytic systems for complex derivatization is key to unlocking this potential.

C-H activation and functionalization represent a powerful strategy for the direct modification of the dihydroisoquinoline core and its phenyl substituents. The development of catalysts that can selectively activate and functionalize specific C-H bonds would allow for the introduction of a variety of functional groups without the need for pre-functionalized starting materials. This approach offers a more efficient and atom-economical route to novel derivatives.

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, will continue to be important tools for derivatization. Future research in this area will likely focus on the development of more robust and versatile catalysts that can tolerate a wider range of functional groups and reaction conditions. The use of palladium, copper, and other transition metal catalysts will be central to these efforts.

Furthermore, the development of catalytic systems for the introduction of fluorine-containing groups is of particular interest, as the incorporation of fluorine can significantly modulate the biological activity and pharmacokinetic properties of a molecule. Novel methods for trifluoromethylation, difluoroalkylation, and other fluorination reactions will be highly valuable.

Photoredox catalysis is another emerging area that holds great promise for the derivatization of 1,4-diphenyl-3,4-dihydroisoquinoline. This approach utilizes visible light to drive chemical reactions, often under mild conditions. The development of new photoredox catalysts could enable previously inaccessible transformations and provide access to a diverse array of novel derivatives.

The table below summarizes some of the novel catalytic systems being explored for the derivatization of complex molecules like 1,4-diphenyl-3,4-dihydroisoquinoline.

Catalytic SystemTransformation TypePotential ApplicationsFuture Research Directions
Transition Metal Catalysis C-H Activation/FunctionalizationDirect modification of the core structure and phenyl ringsImproving selectivity and substrate scope
Cross-Coupling Catalysis Suzuki, Heck, Sonogashira, etc.Introduction of diverse substituentsDevelopment of more robust and versatile catalysts
Fluorination Catalysis Trifluoromethylation, etc.Modulation of biological and pharmacokinetic propertiesDiscovery of new and efficient fluorinating reagents
Photoredox Catalysis Radical-mediated transformationsAccess to novel chemical space under mild conditionsDesign of new photosensitizers and reaction protocols

Advanced Integrated Computational and Experimental Studies for Rational Design

The integration of computational and experimental approaches is becoming increasingly crucial for the rational design of new molecules and synthetic pathways. In the context of 1,4-diphenyl-3,4-dihydroisoquinoline, this synergy will accelerate the discovery of derivatives with desired properties and the optimization of their synthesis.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity and selectivity of different synthetic routes, aiding in the selection of the most promising experimental conditions. For instance, computational modeling can help in understanding the transition states of catalytic cycles, providing insights into the origins of stereoselectivity in asymmetric syntheses. This knowledge can then be used to design more effective chiral catalysts.

Molecular docking and dynamics simulations will be instrumental in predicting the binding affinity and mode of interaction of 1,4-diphenyl-3,4-dihydroisoquinoline derivatives with biological targets. These computational tools can screen virtual libraries of compounds, prioritizing those with the highest potential for biological activity for synthesis and experimental testing. This rational design approach can significantly reduce the time and cost associated with drug discovery.

Quantitative Structure-Activity Relationship (QSAR) studies will also play a vital role in understanding the relationship between the chemical structure of 1,4-diphenyl-3,4-dihydroisoquinoline analogues and their biological activity. By building predictive models, researchers can identify the key structural features that contribute to a desired effect, guiding the design of more potent and selective compounds.

The feedback loop between computational prediction and experimental validation is essential for the success of this integrated approach. Experimental results will be used to refine and improve the accuracy of computational models, leading to a more powerful predictive capability over time.

Interdisciplinary Research at the Interface of Materials Science and Chemical Biology

The unique structural features of 1,4-diphenyl-3,4-dihydroisoquinoline make it an attractive scaffold for exploration at the interface of materials science and chemical biology. Future interdisciplinary research is expected to uncover novel applications for this compound and its derivatives beyond traditional medicinal chemistry.

In materials science, the rigid, three-dimensional structure of the dihydroisoquinoline core, coupled with the potential for extensive π-stacking interactions from the phenyl rings, suggests potential applications in the development of organic electronic materials. Derivatives could be designed to exhibit specific photophysical properties, such as fluorescence or phosphorescence, making them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. The synthesis of polymeric materials incorporating the 1,4-diphenyl-3,4-dihydroisoquinoline motif could lead to new materials with interesting thermal, mechanical, and electronic properties.

In the realm of chemical biology, 1,4-diphenyl-3,4-dihydroisoquinoline derivatives can be developed as chemical probes to study biological processes. For example, fluorescently labeled analogues could be used to visualize specific cellular components or track the localization of a target protein. Furthermore, the development of derivatives with photoreactive groups could enable the creation of photoaffinity labels for identifying the protein targets of bioactive compounds.

The design of bifunctional molecules, where the 1,4-diphenyl-3,4-dihydroisoquinoline scaffold is linked to another functional moiety, is another exciting area of research. For instance, conjugating a bioactive derivative to a targeting ligand could lead to the development of targeted drug delivery systems. Alternatively, linking it to a known drug molecule could result in hybrid compounds with synergistic or multi-target activities.

Mechanistic Elucidation of Unexplored Transformations and Biological Interactions

A deeper understanding of the underlying mechanisms of both chemical transformations and biological interactions is crucial for the continued development and application of 1,4-diphenyl-3,4-dihydroisoquinoline. Future research will focus on elucidating these mechanisms through a combination of advanced analytical techniques and computational methods.

For unexplored chemical transformations, detailed mechanistic studies will involve the use of techniques such as in-situ spectroscopy (e.g., NMR, IR) to monitor reaction progress and identify intermediates. Isotope labeling experiments can provide valuable information about bond-forming and bond-breaking steps. These experimental studies, in conjunction with computational modeling of reaction pathways, will lead to a more complete understanding of the factors that control reactivity and selectivity.

In terms of biological interactions, identifying the specific molecular targets of bioactive 1,4-diphenyl-3,4-dihydroisoquinoline derivatives is a key priority. Techniques such as affinity chromatography, proteomics, and genetic approaches can be used to pull down and identify binding partners. Once a target is identified, structural biology methods like X-ray crystallography or cryo-electron microscopy can be employed to determine the precise binding mode of the compound at the atomic level.

Understanding the downstream cellular effects of these interactions is also critical. Systems biology approaches, including transcriptomics and metabolomics, can provide a global view of the cellular response to treatment with a 1,4-diphenyl-3,4-dihydroisoquinoline derivative. This information can help to elucidate the compound's mechanism of action and identify potential off-target effects. A thorough mechanistic understanding will ultimately guide the rational design of next-generation compounds with improved efficacy and safety profiles.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1,4-Diphenyl-3,4-dihydroisoquinoline derivatives?

Answer: The synthesis of 1,4-diphenyl-3,4-dihydroisoquinoline derivatives often involves:

  • Aza-Friedel-Crafts Reactions : Solvent-free reactions between 3,4-dihydroisoquinoline and aromatic nucleophiles (e.g., naphthols) under mild conditions, yielding substituted derivatives .
  • Catalytic Oxidation : Biomimetic oxidation using iron porphyrin catalysts (e.g., F20TPPFeCl) with NHPI (N-hydroxyphthalimide) as a co-catalyst in ethyl acetate, achieving high yields (up to 96%) for N-acylated derivatives .
  • Asymmetric Transfer Hydrogenation (ATH) : Employing Ru catalysts (e.g., [RuCl(η⁶-arene)TsDPEN]) with formic acid/triethylamine as a hydrogen source, enabling enantioselective reduction of cyclic imines .

Q. What analytical techniques are critical for characterizing 1,4-Diphenyl-3,4-dihydroisoquinoline and its intermediates?

Answer:

  • ¹H NMR Spectroscopy : Used to distinguish diastereomeric products in kinetic studies, particularly for tracking reaction progress and stereochemical outcomes .
  • Gas Chromatography (GC) : Applied for purity assessment, with typical specifications requiring ≥97.5% purity for research-grade compounds .
  • Melting Point Analysis : Determines compound stability and crystallinity, with derivatives like 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline melting at 187–191°C .

Q. How do reaction conditions (e.g., base selection) influence the efficiency of asymmetric transfer hydrogenation (ATH) in dihydroisoquinoline systems?

Answer: Base selection critically impacts ATH kinetics and enantioselectivity:

  • Strong Bases (e.g., DBU) : Accelerate proton transfer steps but may reduce enantioselectivity due to competing pathways .
  • Weak Bases (e.g., Triethylamine) : Favor a balance between reaction rate and stereochemical control, particularly in Ru-catalyzed systems using formic acid .
  • Methodological Note : Kinetic NMR experiments are recommended to screen bases and optimize conditions for specific substrates .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity in Ru-catalyzed ATH of 1,4-Diphenyl-3,4-dihydroisoquinoline?

Answer: The enantioselectivity arises from:

  • Substrate-Catalyst Interactions : Hydrogen bonding between the protonated imine and the sulfonyl amide group of the Ru catalyst stabilizes the transition state .
  • π-π Interactions : Aromatic stacking between the substrate’s phenyl groups and the catalyst’s arene ligand enhances stereochemical alignment .
  • Computational Validation : DFT studies reveal that charge distribution on the C=N bond (via Mulliken or Bader analysis) correlates with experimentally observed selectivity trends .

Q. How do substituents (e.g., methoxy groups) on the dihydroisoquinoline ring alter reaction kinetics and selectivity?

Answer:

  • Electron-Donating Groups (e.g., Methoxy) : Increase reaction rates by polarizing the C=N bond, facilitating hydride transfer. For example, 6,7-dimethoxy derivatives exhibit 3x faster kinetics compared to unsubstituted analogs .
  • Steric Effects : Bulky substituents at the 1-position (e.g., phenyl vs. methyl) reduce enantioselectivity due to hindered substrate-catalyst alignment .
  • Experimental Validation : Substituent effects are quantified via kinetic profiling and corroborated by molecular modeling of charge density and steric maps .

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for dihydroisoquinoline reactions?

Answer:

  • Transition State Analysis : DFT calculations identify competing pathways (e.g., ionic vs. radical mechanisms) that may explain divergent product distributions under varying conditions .
  • Charge Distribution Mapping : Mulliken charges on the C=N bond predict reactivity trends, resolving discrepancies in base-dependent ATH outcomes .
  • Case Study : Conflicting kinetic data for DBU vs. Et₃N as bases were reconciled by modeling proton transfer barriers, revealing DBU’s dual role as a base and competitive ligand .

Q. What strategies address low yields in the catalytic oxidation of N-substituted dihydroisoquinolines?

Answer:

  • Catalyst Optimization : Screening metalloporphyrins (e.g., Fe vs. Mn) improves turnover frequency. F20TPPFeCl achieves >95% yield for N-acetyl derivatives .
  • Solvent Selection : Ethyl acetate enhances substrate solubility and stabilizes reactive intermediates compared to polar aprotic solvents .
  • Additive Screening : NHPI acts as a radical initiator, mitigating side reactions and improving conversion rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.